
N-(1-Fluoropropan-2-yl)thietan-3-amine
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Overview
Description
N-(1-Fluoropropan-2-yl)thietan-3-amine is a chemical compound with the molecular formula C6H12FNS and a molecular weight of 149.23 g/mol . It is primarily used for research purposes and is not intended for medical or clinical applications . The compound features a thietane ring, which is a four-membered ring containing sulfur, and a fluorinated propylamine group.
Preparation Methods
The synthesis of N-(1-Fluoropropan-2-yl)thietan-3-amine involves several steps. One common synthetic route includes the reaction of a thietane derivative with a fluorinated propylamine under controlled conditions . The reaction typically requires a catalyst and specific temperature and pressure conditions to ensure the desired product is obtained. Industrial production methods may involve large-scale reactors and continuous flow systems to optimize yield and purity .
Chemical Reactions Analysis
N-(1-Fluoropropan-2-yl)thietan-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure settings. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Chemical Properties and Structure
N-(1-Fluoropropan-2-yl)thietan-3-amine has the following chemical characteristics:
- IUPAC Name : this compound
- Molecular Formula : C₆H₁₂FNS
- CAS Number : 1850206-88-0
- Molecular Weight : 149.23 g/mol
The compound features a thietan ring, which is a five-membered sulfur-containing heterocycle, contributing to its unique reactivity and biological properties.
Cancer Treatment
Research suggests that compounds similar to this compound may act as microtubule stabilizers. Microtubules play a crucial role in cell division, and their stabilization can lead to the inhibition of cancer cell proliferation. Studies have indicated that such compounds can serve as potential leads for drug development targeting various cancers, including leukemia and solid tumors .
Neurodegenerative Diseases
The compound's ability to penetrate the blood-brain barrier makes it a candidate for treating neurodegenerative diseases. Its structural properties allow it to interact with tubulin, which is involved in neuronal function and stability. Research has highlighted the potential of microtubule-targeting agents in managing conditions like Alzheimer's disease by promoting neuronal health and function .
Antiparasitic Activity
This compound may also exhibit activity against certain parasites, such as those causing human African trypanosomiasis. Compounds that stabilize microtubules have shown promise in inhibiting the growth of Trypanosoma brucei, the causative agent of this disease. This application is particularly relevant given the limited treatment options available for such infections .
Synthesis and Mechanism of Action
The synthesis of this compound involves multi-step organic reactions that typically include the formation of the thietan ring followed by functionalization with fluoropropane. The mechanism of action is believed to involve binding to tubulin and disrupting normal microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells .
Case Study 1: Microtubule Stabilization in Cancer Cells
A study investigated a series of thietan derivatives, including this compound, for their ability to inhibit cancer cell growth. The results indicated that these compounds effectively induced apoptosis in multidrug-resistant cancer cell lines, highlighting their potential as novel anticancer agents .
Case Study 2: Neuroprotective Effects
Research on neuroprotective agents revealed that thietan derivatives could enhance neuronal survival under stress conditions by stabilizing microtubules. This effect was particularly pronounced in models of Alzheimer's disease, where these compounds improved cognitive function and reduced neuroinflammation .
Mechanism of Action
The mechanism of action of N-(1-Fluoropropan-2-yl)thietan-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorinated propylamine group can form hydrogen bonds and other interactions with these targets, leading to changes in their activity or function . The thietane ring may also contribute to the compound’s overall reactivity and stability.
Comparison with Similar Compounds
N-(1-Fluoropropan-2-yl)thietan-3-amine can be compared with other similar compounds, such as:
N-(1-Fluoropropan-2-yl)-3-thietanamine: This compound has a similar structure but may differ in its reactivity and applications.
Thietane derivatives: Other thietane-based compounds may have different substituents, leading to variations in their chemical and biological properties.
The uniqueness of this compound lies in its specific combination of a fluorinated propylamine group and a thietane ring, which imparts distinct chemical and biological characteristics.
Biological Activity
N-(1-Fluoropropan-2-yl)thietan-3-amine is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews its synthesis, biological evaluation, and mechanisms of action based on available literature.
Chemical Structure and Synthesis
This compound is characterized by the presence of a fluorinated propyl group and a thietane ring, which may influence its interaction with biological targets. The synthesis typically involves the introduction of the fluorinated moiety onto a thietane scaffold, followed by amination processes to yield the final compound.
Biological Activity Overview
The biological activity of this compound has been explored in various studies, focusing on its anticancer properties, neuropharmacological effects, and potential as an antimicrobial agent.
Anticancer Activity
Recent studies have indicated that compounds with similar structures exhibit significant antiproliferative effects against various cancer cell lines. For instance, derivatives of fluorinated thiazoles have shown promising anticancer activity through mechanisms that do not solely rely on traditional pathways such as DHFR inhibition .
Table 1: Anticancer Activity of Related Compounds
Compound Name | Cell Lines Tested | IC50 (µM) | Mechanism of Action |
---|---|---|---|
2-(Pyridine-3-yl)-7-(4-trifluoromethylphenyl)-6,7-dihydro[1,2,4]triazolo[1,5-a][1,3,5]triazin-5-amine | MCF7, HT29, NCI-H522 | 0.06 | Non-DHFR inhibition |
3-Amino-1,2,4-triazole derivatives | Various cancer cell lines | Varies | Antiangiogenic activity |
Neuropharmacological Effects
Compounds similar to this compound have been studied for their neuropharmacological properties. Research indicates that certain fluorinated compounds can act as stabilizers of microtubules, which are critical in neuronal function. This stabilization can lead to neuroprotective effects and potential applications in treating neurodegenerative diseases .
Antimicrobial Activity
The antimicrobial properties of fluorinated amines are also noteworthy. Studies suggest that these compounds can exhibit activity against a range of bacterial strains. The mechanism often involves disruption of bacterial cell membranes or interference with metabolic pathways essential for bacterial survival.
Case Studies
Several case studies illustrate the biological activity of this compound and its analogs:
- Anticancer Efficacy : A study evaluated the efficacy of a series of fluorinated thiazole derivatives against breast and colon cancer cell lines. The results showed that certain compounds significantly inhibited cell proliferation at low concentrations (IC50 values < 0.1 µM), suggesting strong anticancer potential .
- Neuroprotective Properties : Another investigation focused on the effects of microtubule-stabilizing agents in models of neurodegeneration. Compounds similar to this compound demonstrated significant protective effects on neuronal cells exposed to toxic agents .
Properties
Molecular Formula |
C6H12FNS |
---|---|
Molecular Weight |
149.23 g/mol |
IUPAC Name |
N-(1-fluoropropan-2-yl)thietan-3-amine |
InChI |
InChI=1S/C6H12FNS/c1-5(2-7)8-6-3-9-4-6/h5-6,8H,2-4H2,1H3 |
InChI Key |
OVIXMJAUDZSPAG-UHFFFAOYSA-N |
Canonical SMILES |
CC(CF)NC1CSC1 |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.